No Direct Comparative Biological Data Available for This Compound
A comprehensive literature and patent search did not identify any publication reporting quantitative biological activity data, such as IC50, GI50, or Ki values, for the specific compound 4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine (CAS 374611-25-3) [1]. While related thieno[2,3-d]pyrimidine derivatives have been evaluated as EGFR, HER2, and VEGFR-2 inhibitors with IC50 values in the low micromolar to nanomolar range, no direct head-to-head comparison involving this compound exists [2][3]. Therefore, the compound's differentiation from its closest analogs (e.g., 4-hydrazinylthieno[2,3-d]pyrimidine or 4-amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidine) cannot be quantified at this time.
| Evidence Dimension | Biological Activity (e.g., Cytotoxicity) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Related derivatives show IC50 values between 3.89 μg/mL and 16.35 μM against various cancer cell lines |
| Quantified Difference | Not calculable |
| Conditions | No assay data for the target compound |
Why This Matters
Without quantitative activity data, the selection of this compound over structurally similar alternatives cannot be justified on the basis of biological performance.
- [1] PubChem. Compound Summary for CID 735742: 4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine. BioAssay Results. National Center for Biotechnology Information. View Source
- [2] Kandeel, M. M., Mounir, A. A., Refaat, H. M., & Kassab, A. E. (2012). Synthesis of Potent Anticancer Thieno[2,3-d]Pyrimidine Derivatives. Journal of Chemical Research, 36(5), 257–263. View Source
- [3] Sobh, E. A., Dahab, M. A., Elkaeed, E. B., Alsfouk, B. A., Ibrahim, I. M., Metwaly, A. M., & Eissa, I. H. (2024). New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors. Medicinal Chemistry, 20(9), 876-899. View Source
